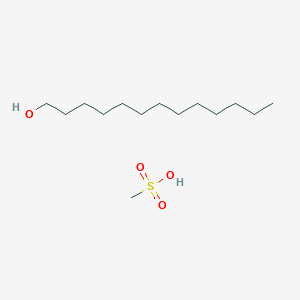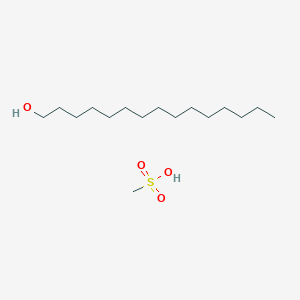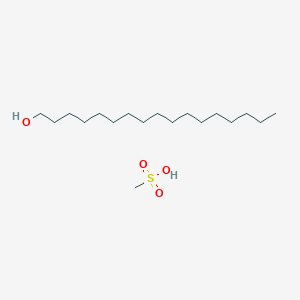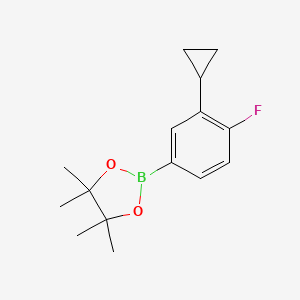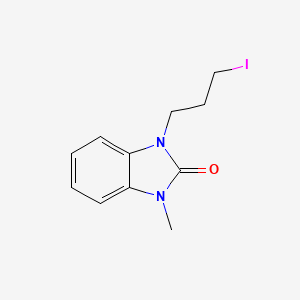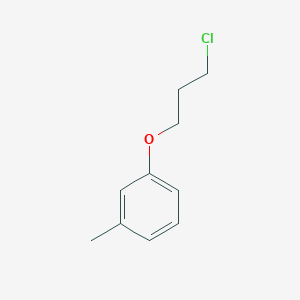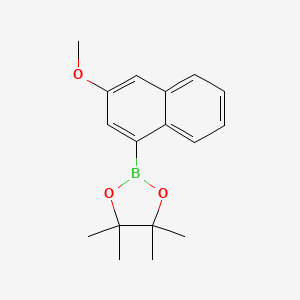
2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MNDB, is an organoboron compound that has been gaining attention in recent years due to its potential applications in the field of scientific research. This compound has been studied for its various biological and chemical properties, including its ability to act as a catalyst in organic synthesis, its ability to form strong covalent bonds with other molecules, and its ability to act as a ligand for metal ions.
Applications De Recherche Scientifique
Synthesis and Characterization
Boron Containing Derivatives : The compound has been utilized in the synthesis of boron-containing derivatives like phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives, which are being evaluated for biological activities (Das, Tang, & Sanyal, 2011).
Crystal Structure Analysis : It has been involved in studies to determine crystal structures of various compounds, including the analysis through single-crystal X-ray diffractometer data (Seeger & Heller, 1985).
Density Functional Theory (DFT) : The compound has been used in studies involving DFT for confirming molecular structures and investigating molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Polymer Synthesis and Application
Polymer Synthesis : It is used in the synthesis of polymers like polyalkylthiophenes and polyenes, which have potential applications in new materials for LCD technology and possibly in treating neurodegenerative diseases (Liversedge et al., 2006); (Das et al., 2015).
Nanoparticle Formation : The compound contributes to the formation of nanoparticles that exhibit bright fluorescence emissions, potentially useful in various scientific applications (Fischer, Baier, & Mecking, 2013).
Analytical Chemistry Applications
Fluorogenic Labeling in HPLC : It has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Hydrogen Peroxide Detection : Boronate ester fluorescence probes containing the compound have been synthesized for the detection of hydrogen peroxide, demonstrating the utility in chemical sensing applications (Lampard et al., 2018).
Safety And Hazards
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-11-13(19-5)10-12-8-6-7-9-14(12)15/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQRIJPUEJYLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



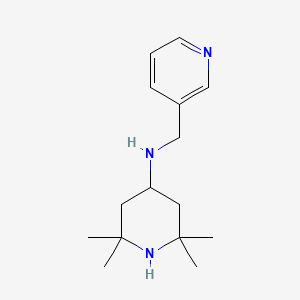
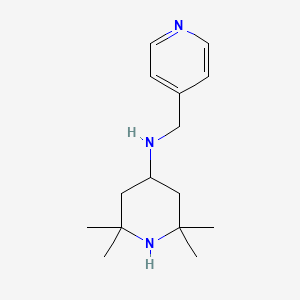
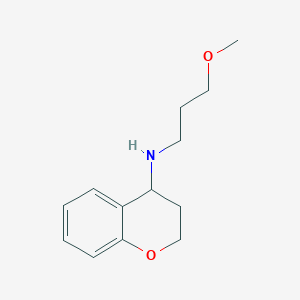
![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)
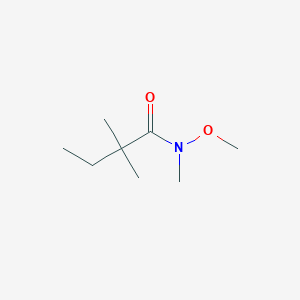
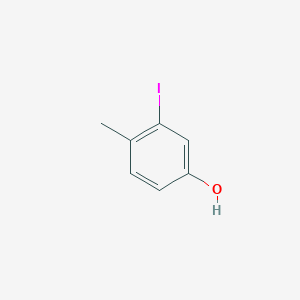
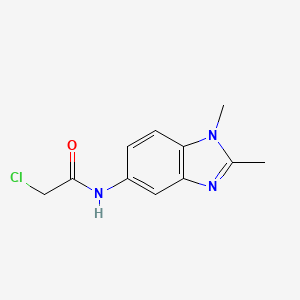
![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
